Methyl 3-cyano-4-hydroxy-5-iodobenzoate
Description
Methyl 3-cyano-4-hydroxy-5-iodobenzoate is a substituted benzoate ester featuring a cyano group at position 3, a hydroxyl group at position 4, and an iodine atom at position 3. This compound’s structure combines electron-withdrawing (cyano, iodine) and electron-donating (hydroxyl) groups, leading to unique physicochemical properties.
Properties
Molecular Formula |
C9H6INO3 |
|---|---|
Molecular Weight |
303.05 g/mol |
IUPAC Name |
methyl 3-cyano-4-hydroxy-5-iodobenzoate |
InChI |
InChI=1S/C9H6INO3/c1-14-9(13)5-2-6(4-11)8(12)7(10)3-5/h2-3,12H,1H3 |
InChI Key |
JGRPKGNZXLXHPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Similarity Scores
The following compounds exhibit structural similarities to Methyl 3-cyano-4-hydroxy-5-iodobenzoate, as identified by CAS registry comparisons (similarity scores ≥ 0.85):
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| Methyl 4-iodo-3-methylbenzoate | 5471-81-8 | 0.88 | Methyl substituent at position 3; lacks cyano and hydroxyl groups |
| Methyl 3-hydroxy-4-iodobenzoate | 157942-12-6 | 0.87 | Hydroxyl and iodine positions swapped; lacks cyano group |
| Ethyl 2-hydroxy-5-iodobenzoate | 15125-84-5 | 0.87 | Ethyl ester; hydroxyl at position 2 instead of 4 |
| Methyl 4-hydroxy-3-iodobenzoate | 15126-06-4 | 0.87 | Hydroxyl and iodine positions swapped; lacks cyano group |
Key Observations :
- Positional isomerism (e.g., hydroxyl and iodine substitution patterns) significantly alters electronic and steric profiles.
- The cyano group in this compound introduces additional polarity and reactivity compared to analogs with methyl or simple hydroxyl groups .
Physical and Chemical Properties
Relevant data for iodo-substituted benzoate derivatives from the evidence:
Key Observations :
- Iodo-substituted compounds generally exhibit higher melting points compared to non-halogenated analogs due to increased molecular weight and intermolecular interactions (e.g., 4-Iodoanisole, mp 48–51°C ).
- The cyano group in this compound may further elevate melting points relative to analogs lacking this group, though direct data are unavailable.
Spectroscopic Characteristics
Infrared (IR) Spectroscopy:
- This compound: Expected strong absorption at ~2250 cm⁻¹ (C≡N stretch) and ~3200 cm⁻¹ (O–H stretch). The ester carbonyl (C=O) typically appears at ~1700 cm⁻¹.
Nuclear Magnetic Resonance (NMR):
- 1H NMR : The iodine atom’s electronegativity deshields adjacent protons, causing downfield shifts. For example, in Methyl 4-iodo-3-methylbenzoate, the aromatic protons near iodine resonate at δ 7.5–8.0 ppm, whereas hydroxyl protons appear at δ 5.0–6.0 ppm .
- 13C NMR: The cyano carbon in this compound would resonate at ~115–120 ppm, distinct from carbonyl carbons (~165–170 ppm) .
Preparation Methods
Formylation of Methyl 4-Hydroxybenzoate
The introduction of a formyl group at C3 is achieved via the Duff reaction, which utilizes hexamethylenetetramine (HMTA) or paraformaldehyde under acidic conditions. A optimized protocol from Patent WO2018121050A1 involves:
-
Reagents : Methylparaben (1 eq), magnesium chloride (1.2 eq), triethylamine (2 eq), paraformaldehyde (1.5 eq) in dichloromethane.
-
Conditions : Reflux at 60°C for 12 hours, followed by acid quenching with dilute HCl.
-
Workup : Extraction with dichloromethane, drying over Na₂SO₄, and solvent evaporation yields methyl 3-formyl-4-hydroxybenzoate as a pale-yellow solid (72% yield).
Cyanation via Hydroxylamine Hydrochloride
Traditional cyanation methods using CuCN pose toxicity risks, prompting the adoption of safer alternatives. A two-step process involving oximation and dehydration is employed:
-
Oximation : Reacting methyl 3-formyl-4-hydroxybenzoate with hydroxylamine hydrochloride (1.5 eq) in acetonitrile/DMF at 80°C for 2 hours forms the oxime intermediate.
-
Dehydration : Treatment with acetyl chloride (1.2 eq) at 80°C eliminates water, yielding methyl 3-cyano-4-hydroxybenzoate (85% purity after recrystallization).
Mechanistic Insight : The reaction proceeds via nucleophilic addition of hydroxylamine to the aldehyde, followed by acid-catalyzed elimination of H₂O to form the nitrile.
Regioselective Iodination at C5
Iodination of methyl 3-cyano-4-hydroxybenzoate requires careful control to avoid over-iodination or para-substitution. Two predominant methods are documented:
Electrophilic Iodination with N-Iodosuccinimide (NIS)
Directed Ortho-Metalation (DoM)
-
Base : LDA (2 eq) at −78°C in THF, followed by quenching with I₂.
-
Advantage : Enables late-stage iodination after cyanation, minimizing side reactions.
-
Yield : 65–70% due to competing decomposition of the nitrile group under strong base.
Purification and Characterization
Crude product purification involves:
-
Recrystallization : Ethyl acetate/hexane (3:1) removes unreacted iodine and byproducts.
-
Chromatography : Silica gel column chromatography with EtOAc/hexane gradient elution achieves >95% purity.
Spectroscopic Data :
-
¹H NMR (DMSO-d₆): δ 8.23 (d, J = 1.8 Hz, 1H, ArH), 8.06 (d, J = 1.8 Hz, 1H, ArH), 3.93 (s, 3H, OCH₃).
Industrial-Scale Considerations
Patents emphasize scalability and cost reduction through:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
